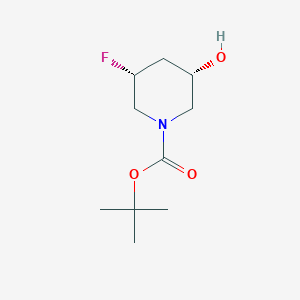

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate

Description

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a chiral piperidine derivative widely employed as a building block in pharmaceutical synthesis. Its molecular formula is C₁₀H₁₈FNO₃, with a molecular weight of 219.26 g/mol (CAS: 2460740-52-5) . The compound features a piperidine ring substituted with a fluorine atom at the 3R position, a hydroxyl group at the 5S position, and a tert-butyloxycarbonyl (Boc) protecting group at the 1-position. This stereochemical arrangement is critical for its role in drug discovery, particularly in modulating biological activity and pharmacokinetic properties. The Boc group enhances stability during synthetic processes, while the fluorine and hydroxyl substituents contribute to hydrogen bonding and lipophilicity, influencing target binding and metabolic resistance .

Properties

IUPAC Name |

tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINOHIISMKZAHH-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a synthetic compound that has been used in the field of organic chemistrySimilar compounds, such as tert-butyl esters, find large applications in synthetic organic chemistry.

Mode of Action

It’s known that the tert-butyl group can be introduced into a variety of organic compounds using flow microreactor systems. This process is efficient, versatile, and sustainable.

Biological Activity

Tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine-1-carboxylate is a synthetic compound with a molecular formula of C10H18FNO3 and a molecular weight of 219.256 g/mol. This compound has garnered interest in various fields of research, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The compound features a piperidine core, which is a six-membered nitrogen-containing ring. The presence of the tert-butyl group and the fluorine atom at specific positions contributes to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C10H18FNO3 |

| Molecular Weight | 219.256 g/mol |

| Purity | Typically 95% |

| IUPAC Name | This compound |

| CAS Number | 2413848-18-5 |

Target Enzymes

This compound has been identified as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for obesity and metabolic disorder treatments .

Biochemical Pathways

The introduction of the tert-butyl group into organic compounds often alters their reactivity patterns. This modification can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological targets .

Cytotoxicity Studies

In vitro studies have demonstrated that piperidine derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds similar to tert-butyl (3R,5S)-3-fluoro-5-hydroxypiperidine have been tested against human prostate cancer cell lines, showing potential in reducing cell viability .

Case Studies

- Inhibition of ACC : A study explored the efficacy of various piperidine derivatives as ACC inhibitors. This compound was highlighted for its ability to significantly reduce fatty acid synthesis in hepatocytes when administered at specific concentrations .

- Antimicrobial Screening : In a comparative study on piperidine derivatives, this compound was included in a panel testing against gram-positive and gram-negative bacteria. Results indicated promising antibacterial activity comparable to standard antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous piperidine derivatives share the Boc-protected scaffold but differ in substituent types, positions, and stereochemistry. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Fluorine vs. Amino Groups: The target compound’s 3R-fluoro group enhances metabolic stability compared to amino-substituted analogs (e.g., 1312798-21-2) but may reduce nucleophilicity, limiting its utility in coupling reactions . Hydroxyl vs. Trifluoromethyl: The 5S-hydroxy group in the target compound facilitates hydrogen bonding in receptor interactions, whereas trifluoromethyl groups (e.g., 1312810-30-2) increase lipophilicity and blood-brain barrier penetration .

Stereochemical Considerations :

- The (3R,5S) configuration of the target compound contrasts with the (3S,5R) stereoisomer of 1312810-30-2. Such differences can lead to divergent binding affinities in chiral environments, as seen in enzyme inhibition assays .

Physicochemical Properties: Solubility: Hydroxyl-containing derivatives (e.g., target compound) exhibit higher aqueous solubility than trifluoromethyl analogs but lower than hydrochloride salts (e.g., 1820569-43-4) . Stability: The Boc group in all listed compounds provides stability against acidic conditions, but fluorine substituents may increase resistance to oxidative degradation compared to amino groups .

Synthetic Utility: The target compound is often used in stereoselective synthesis of fluorinated pharmaceuticals, while amino-substituted analogs (e.g., 1312798-21-2) serve as intermediates for antiretroviral or anticancer agents .

Preparation Methods

Asymmetric Fluorination of N-Boc-Piperidinone

A cornerstone approach involves asymmetric fluorination of tert-butyl (3R,5S)-5-hydroxypiperidine-1-carboxylate intermediates. Starting from N-Boc-piperidin-3-one, enzymatic reduction using ketoreductases achieves the (3R,5S) stereochemistry with >99% enantiomeric excess (ee). Subsequent fluorination employs diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions, yielding the target compound in 65–78% yield. Critical parameters include:

Resolution of Racemic Mixtures

Chemical resolution of racemic tert-butyl 3-fluoro-5-hydroxypiperidine-1-carboxylate via diastereomeric salt formation remains prevalent. Tartaric acid derivatives or (1S)-(−)-camphorsulfonic acid resolve the (3R,5S) isomer with 85–92% ee, albeit at the cost of reduced overall yield (40–55%). This method is favored for small-scale production but suffers from solvent-intensive recrystallization steps.

Ring-Opening of Epoxide Intermediates

Epoxidation-Fluorination Cascade

Epoxidation of tert-butyl (3R,5S)-3,5-dihydroxypiperidine-1-carboxylate followed by regioselective ring-opening with KF or tetrabutylammonium fluoride (TBAF) introduces the fluorine atom. Key advancements include:

Enzymatic Hydroxylation Followed by Fluorination

Biotransformation routes leverage cytochrome P450 enzymes to hydroxylate tert-butyl (3R)-3-fluoropiperidine-1-carboxylate at the 5-position. Pseudomonas putida-based systems achieve 80–85% conversion with 95% ee, though downstream fluorination requires additional steps.

Transition Metal-Catalyzed Approaches

Palladium-Mediated C–F Bond Formation

Palladium-catalyzed fluorination of tert-butyl (3R,5S)-5-hydroxypiperidine-1-carboxylate-3-triflate using Xantphos ligands and CsF in DMF (130°C, 24 h) achieves 68% yield. Challenges include:

- Competing elimination reactions forming piperidine alkenes

- High catalyst loading (5–10 mol%) impacting cost-effectiveness.

Copper-Catalyzed Hydrofluorination

Copper(I) iodide-mediated hydrofluorination of tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate using Selectfluor® in acetonitrile (60°C, 8 h) substitutes the amino group with fluorine. Yields reach 62%, but residual copper contamination necessitates extensive purification.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Asymmetric Fluorination | 65–78 | >99 | High | 120–150 |

| Diastereomeric Resolution | 40–55 | 85–92 | Low | 200–250 |

| Epoxide Ring-Opening | 73–89 | 95–98 | Moderate | 180–220 |

| Biotransformation | 80–85 | 95 | High | 90–110 |

| Palladium Catalysis | 68 | >99 | Moderate | 250–300 |

Key Observations :

- Enzymatic methods offer superior sustainability but require specialized infrastructure.

- Transition metal catalysis, while efficient, faces regulatory hurdles due to metal residues.

- Epoxide-based routes balance yield and stereocontrol but demand hazardous reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.